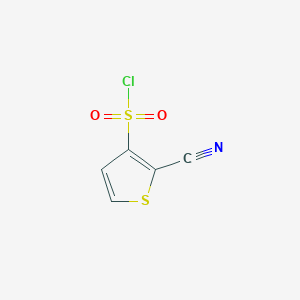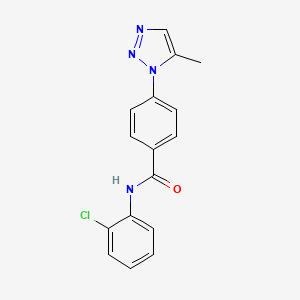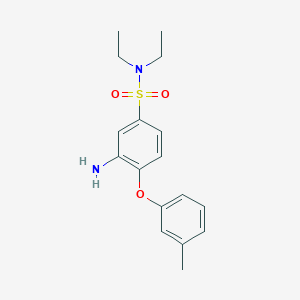
2-Cyanothiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanothiophene-3-sulfonyl chloride is an organic compound that belongs to the family of sulfonyl halides. This compound is widely used in the field of organic synthesis and pharmaceutical research. The unique properties of this compound make it an essential reagent for the preparation of various biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Cyanothiophene-3-sulfonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles such as amines and alcohols. This reaction leads to the formation of sulfonamide derivatives, which have various biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that the compound has a high reactivity towards nucleophiles, which makes it an important reagent in the field of organic synthesis and medicinal chemistry.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyanothiophene-3-sulfonyl chloride in laboratory experiments are that it is an essential reagent for the preparation of various biologically active molecules. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound are that it is highly reactive and can be dangerous if not handled properly. It is also a toxic compound and should be handled with care.
Future Directions
There are several future directions for the research on 2-Cyanothiophene-3-sulfonyl chloride. One of the directions is to study the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound in the treatment of various diseases. Furthermore, the synthesis of new derivatives of this compound could lead to the discovery of new biologically active molecules.
Synthesis Methods
The synthesis of 2-Cyanothiophene-3-sulfonyl chloride involves the reaction of 2-cyanothiophene with sulfur trioxide and phosphorus pentachloride. The reaction takes place in the presence of a catalyst such as dimethylformamide. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. This method is widely used in the laboratory for the preparation of this compound.
Scientific Research Applications
2-Cyanothiophene-3-sulfonyl chloride is an important reagent in the field of organic synthesis and medicinal chemistry. It is used in the preparation of various biologically active molecules such as anti-inflammatory agents, anti-cancer drugs, and anti-viral agents. The compound is also used as a starting material for the synthesis of sulfonamide derivatives, which are important in the treatment of bacterial infections.
Properties
IUPAC Name |
2-cyanothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSIUBIVFZXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2636733.png)


![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)


![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)
